Cyclooxygenase (COX) enzymes are the primary pharmacological targets for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). They catalyze the first committed step in the biosynthesis of prostanoids, which include prostaglandins (PGs) and thromboxane A2 (TXA2) from arachidonic acid (AA) [1] [2] [3]. This process is central to inflammation, pain, and fever.
The following diagram illustrates the arachidonic acid pathway and the site of action for COX inhibitors:
Arachidonic acid pathway: COX enzymes convert AA to prostanoids; NSAIDs inhibit this process.
There are two main isoforms of the COX enzyme, COX-1 and COX-2, which have distinct but sometimes overlapping functions [1] [4] [2].
| Enzyme | Primary Role | Expression Pattern | Key Physiological Functions |
|---|---|---|---|
| COX-1 | Housekeeping | Constitutive (baseline) | Gastric mucosa cytoprotection, platelet aggregation (TXA2), regulation of renal blood flow [5] [4] [2]. |
| COX-2 | Inducible / Adaptive | Induced by inflammatory stimuli (cytokines, mitogens) | Mediates inflammation, pain, fever; also involved in adaptation (wound healing, bone metabolism) [4] [2]. |
The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily achieved through the inhibition of COX-2. Conversely, the inhibition of COX-1 is largely responsible for unwanted side effects, particularly in the gastrointestinal tract [1] [3].
The overall structures of COX-1 and COX-2 are highly similar, but key amino acid differences in the active site allow for the design of selective inhibitors [4] [2] [3].
| Residue Position | COX-1 | COX-2 | Consequence for COX-2 |
|---|---|---|---|
| 523 | Isoleucine (Ile, bulky) | Valine (Val, small) | Creates a larger, more accessible side pocket [2] [3]. |
| 513 | Histidine (His) | Arginine (Arg) | Provides a polar environment for interaction with specific inhibitor groups (e.g., sulfonamides) [2]. |
Selective COX-2 inhibitors (coxibs), such as celecoxib, are designed to exploit this larger side pocket, often featuring bulky, rigid ring systems and polar sulfonamide or sulfone groups that can interact with Arg513 [5] [4]. Non-selective inhibitors like ibuprofen are typically smaller and bind in the main channel without accessing this side pocket [6].
The inhibition of COX isoforms directly explains the major adverse effect profiles of these drugs [1].
| Adverse Effect | Primary COX Isoform Involved | Underlying Mechanism |
|---|---|---|
| Gastrointestinal (GI) | COX-1 | Loss of cytoprotective prostaglandins (PGE2, PGI2) in the stomach, leading to decreased mucus/bicarbonate secretion and mucosal blood flow. Can cause dyspepsia, ulceration, bleeding, and perforation [1]. |
| Cardiovascular | COX-2 | Selective inhibition disrupts the balance between pro-thrombotic TXA2 (from platelets, COX-1) and anti-thrombotic PGI2 (from endothelium, COX-2), increasing the risk of thrombosis, myocardial infarction, and stroke [1] [7]. |
| Renal | COX-1 & COX-2 | Inhibition of prostaglandins that maintain renal blood flow, particularly in compromised states. Can lead to fluid retention, hypertension, and acute renal failure [1]. |
The table below summarizes core information about bufexamac from the search results.
| Attribute | Description |
|---|---|
| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID); Class IIb Histone Deacetylase (HDAC) Inhibitor [1] [2] [3] |
| Historical & Approved Uses | Topical/rectal treatment of subacute/chronic eczema, atopic dermatitis, sunburn, minor burns, itching, hemorrhoids (in combination with anesthetics) [1] [2] |
| Investigational Uses | Therapy for Alzheimer's disease (preclinical research) [3] [4] |
| Mechanism of Action | Dual action: inhibits Cyclooxygenase (COX-1 & COX-2) and selectively inhibits Class IIb HDACs (HDAC6 and HDAC10) [1] [2] [3] |
| Status in US, Canada & EU | Withdrawn or not approved (Due to high prevalence of allergic contact dermatitis) [1] [2] |
This compound exerts its effects through two primary pharmacological pathways:
The following diagram illustrates these parallel pathways and their physiological effects:
This compound's dual mechanisms target inflammation and epigenetic regulation.
A recent preclinical study investigated the effects of this compound on an Aβ-induced rat model of Alzheimer's disease [3] [4]. The detailed methodology is as follows:
The experimental workflow from the study is summarized below:
Workflow for evaluating this compound in Alzheimer's disease model.
An electrochemical method was developed for the sensitive determination of this compound, which could be applicable in pharmaceutical and research settings [7].
For research involving this compound, note its significant safety concern:
This compound presents a compelling case for drug repurposing. While its future as a topical anti-inflammatory is limited due to safety issues, its selective inhibition of Class IIb HDACs opens promising avenues for neurological drug discovery [3] [4]. The established experimental and analytical protocols provide a solid foundation for further investigation into its potential as a more targeted epigenetic therapy for Alzheimer's disease and other neurodegenerative conditions.
The table below summarizes the key findings from a single study on rectal administration:
| Parameter | Details and Findings |
|---|---|
| Administration Route | Rectal (via Proctoparf suppositories) [1] |
| Key Finding on Absorption | No significant systemic absorption detected [1] |
| Quantitative Data | Serum concentrations of this compound and its major metabolite were below the detection limits of 0.2 μg/mL and 0.5 μg/mL, respectively [1] |
| Analytical Method | HPLC (High-Performance Liquid Chromatography) [1] |
While the found study is limited, it provides an example of a real-world pharmacokinetic investigation:
The lack of extensive data means that for a complete whitepaper, you would need to rely on informed estimation based on established principles. The following diagram outlines the key processes you would need to consider for a full ADME profile.
Given the data limitations for this compound, here are suggestions for your research:
Recent preclinical studies investigate bufexamac's effects on Alzheimer's disease (AD) pathologies. The table below summarizes key experimental data and findings.
| Aspect | Experimental Detail | Key Findings |
|---|---|---|
| Animal Model | Male rats, intracerebroventricular Aβ25-35 injection [1] | Models amyloid-beta-induced AD-like pathology & behavior. |
| Treatment Regimen | 20 μg/rat of this compound; 8-day treatment [1] [2] | Improved cognitive function, reduced anxiety/depression-like behavior. |
| Neuropathology | H&E staining, Western blot, ELISA [1] | Increased healthy neuron count; reduced GFAP/Iba1 (neuroinflammation markers). |
| Molecular Mechanisms | Analysis of protein acetylation, pathways, enzymes [1] [2] | Increased histone/α-tubulin acetylation; downregulated STIM pathway; lowered Monoamine Oxidase (MAO) activity. |
The proposed mechanism of action for this compound in an Alzheimer's disease model, based on the studied literature, can be visualized as follows:
Proposed mechanism of this compound in Alzheimer's disease models.
The research suggests this compound's value lies in its selectivity. Unlike broad-spectrum HDAC inhibitors which can cause significant side effects, targeting only Class IIb HDACs may offer a more favorable therapeutic profile for central nervous system diseases [1] [6] [7].
However, its history of topical allergic reactions necessitates extensive safety studies before considering systemic repurposing [3] [7]. Future work should focus on:
Once used as a topical non-steroidal anti-inflammatory drug (NSAID) for skin conditions like eczema and dermatitis, Bufexamac had its marketing authorizations revoked in the European Union in 2010 due to a high risk of serious contact allergic reactions and insufficient evidence of effectiveness [1]. Current research explores a completely different pathway, investigating this compound as a selective Class IIb HDAC inhibitor, with promising preclinical results for Alzheimer's Disease (AD) and related neuropsychiatric symptoms [2] [3].
The table below summarizes the core shifts in this compound research:
| Aspect | Traditional Application (Pre-2010) | 2025 Research Focus |
|---|---|---|
| Primary Mechanism | Cyclooxygenase (COX) inhibition (NSAID) [1] | Class IIb HDAC inhibition [2] [3] |
| Main Application | Topical anti-inflammatory for skin conditions [1] | Targeted therapy for neurological & psychiatric symptoms [2] [3] |
| Key Rationale | Symptom relief (redness, itching) [1] | Epigenetic modulation to address disease mechanisms [2] |
| Regulatory Status | Revoked in EU; not recommended [1] | Preclinical research phase [2] [3] |
Market analysis reports project significant growth for this compound, reflecting underlying commercial confidence in its new therapeutic applications. One market report forecasts the global this compound market to grow from $731.3 million in 2021 to $1288 million by the end of 2025, reaching $3995.17 million by 2033, with a robust CAGR of 15.2% from 2025 to 2033 [4].
The table below breaks down the projected regional market presence for 2025, which can serve as a proxy for research and commercial interest:
| Region | Projected 2025 Market Share | Key Country Breakdown (2025) |
|---|---|---|
| Europe | 38.39% (Leading region) | Germany (2.67%), France (6.90%), Sweden (18.85%), Switzerland (10.39%) [4] |
| North America | 27.01% | Canada (30.03% of NA share), Mexico (8.93% of NA share) [4] |
| Asia-Pacific | 17.06% (Fast-growing region) | China (28.02% of APAC share), Japan (26.47%), India (14.80%) [4] |
| Other Regions | South America (5.86%), Middle East (7.34%), Africa (4.34%) [4] |
It is crucial to interpret market data with caution, as another report provides a significantly more conservative estimate, projecting the market to be worth USD 45 million in 2024 with a much lower CAGR of 3.5% [7]. This discrepancy underscores the speculative nature of forecasting a market in transition.
Recent preclinical studies have established detailed protocols to evaluate this compound's efficacy in Alzheimer's models, focusing on behavioral, biochemical, and molecular analyses.
Researchers employ a multi-faceted approach to assess this compound's effects:
| Assessment Category | Specific Test/Method | Measured Parameters & Key Findings |
|---|---|---|
| Behavioral & Cognitive | Open-Field Test | Increased line crossings and time spent in the center, indicating reduced anxiety-like behavior [3]. |
| Molecular & Biochemical | Western Blotting, ELISA | Reduced GFAP (astrocyte marker), Iba1 (microglia marker), Glucocorticoid Receptor (GR), Corticotropin-Releasing Factor (CRF); Increased serotonin, acetylated histone/tubulin [2] [3]. |
| Cellular & Histological | H&E Staining | Ameliorated neuronal structure, increased count of healthy neurons in the hippocampus [2]. |
| Enzymatic Activity | Enzyme Activity Assays | Decreased Monoamine Oxidase (MAO) activity [2]. |
A 2025 pharmacovigilance study highlights the importance of understanding this compound's safety profile in its new context as an HDACi. The study, analyzing data from the WHO VigiAccess database, included this compound among eight HDAC inhibitors [8]. A key finding was that HDAC inhibitors with broader target profiles (pan-inhibitors) tend to have more off-target interactions and a higher burden of adverse drug reactions (ADRs), whereas more selective inhibitors may offer better safety [8]. This underscores the potential advantage of this compound's Class IIb selectivity.
This compound's emerging mechanism centers on its action as a selective Class IIb HDAC inhibitor, primarily targeting HDAC6 and HDAC10 [2]. This epigenetic mechanism is fundamentally different from its old NSAID action.
The following diagram illustrates the primary neuroprotective mechanism of this compound as identified in recent studies, based on findings from search results [2] [3]:
This diagram maps the primary neuroprotective mechanism of this compound identified in recent studies [2] [3]. The compound inhibits Class IIb HDAC enzymes, leading to increased histone acetylation, which in turn modulates the expression of key proteins involved in neuroinflammation, neurotransmission, and stress response, ultimately resulting in improved behavioral outcomes.
The table below summarizes the key physicochemical and solubility data for bufexamac from reliable chemical suppliers and research literature.
| Property | Value / Description | Source / Conditions |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | [2] |
| CAS Number | 2438-72-4 | [2] |
| SMILES | CCCCOc1ccc(CC(=O)NO)cc1 |
[1] |
| Mechanism of Action | COX inhibitor; specific inhibitor of class IIB histone deacetylases (HDAC6, HDAC10) [2]. | |
| Solubility in DMSO | 45 mg/mL (201.54 mM) | [2] |
| Solubility in Ethanol | 3 mg/mL | [2] |
| Solubility in Water | Insoluble | [2] |
| In Vivo Formulation | 2.25 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2]. |
For pharmaceutical and cosmetic quality control, this compound is commonly analyzed using chromatographic techniques.
This compound is available as a certified analytical standard for use in quantitative analysis [1].
A modern, high-sensitivity method for detecting this compound alongside other illegal compounds in cosmetics has been published [3]. The validated protocol is summarized below:
| Parameter | Description |
|---|---|
| Objective | To simultaneously analyze 10 non-permitted atopic therapeutic compounds, including this compound, in cosmetic products [3]. |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | (Inferred) Extraction of cosmetic samples with a suitable solvent, dilution, and filtration. |
| Chromatography | Liquid chromatography separation. |
| Detection | Mass spectrometry with multiple reaction monitoring (MRM). |
| Key Performance Metrics | |
| - Limit of Detection (LOD) | 5.05 - 203.30 pg/mL (for the 10-analyte panel) [3]. |
| - Limit of Quantification (LOQ) | 15.15 - 609.90 pg/mL (for the 10-analyte panel) [3]. |
| Validation | The method was validated for specificity, linearity, accuracy, precision, and stability [3]. |
The following diagram illustrates the logical workflow for the sample preparation and analysis of this compound, integrating the methods described above.
Workflow for this compound analysis from sample to result.
Alzheimer's disease (AD) is a progressive neurological disorder characterized by cognitive decline and neuropsychiatric symptoms. Current research suggests that Bufexamac, through its unique multi-target mechanism of action, offers a potential therapeutic approach by addressing both the pathological features and behavioral symptoms of AD [1] [2].
The therapeutic effects of this compound are primarily mediated through two key mechanisms:
The diagram below illustrates the signaling pathways through which this compound exerts its effects in Alzheimer's disease models:
Diagram 1: Signaling pathways of this compound in Alzheimer's disease models. This compound inhibits both HDAC IIb and LTA4H, leading to neuroprotective effects.
The tables below summarize the key quantitative findings from recent studies on this compound.
Table 1: In Vitro and Molecular Profiling Data [1] [3]
| Parameter | Effect of this compound | Experimental System | Reference |
|---|---|---|---|
| LTA4H Aminopeptidase Activity | IC₅₀ = 15.86 μM | In vitro enzymatic assay | [3] |
| LTA4H Epoxide Hydrolase Activity | IC₅₀ = 11.59 μM | In vitro enzymatic assay | [3] |
| LTB4 Production in Neutrophils | IC₅₀ = 12.91 ± 4.02 μM | Mouse bone marrow-derived neutrophils | [3] |
| HDAC IIb Inhibition | Increased acetylated histone & α-tubulin | Aβ-induced rat model brain tissue | [1] |
| Monoamine Oxidase (MAO) Activity | Significant decrease | Aβ-induced rat model brain tissue | [1] |
Table 2: In Vivo Efficacy in Disease Models [1] [3] [2]
| Model / Outcome Measure | Effect of this compound | Model Details | Reference |
|---|---|---|---|
| Aβ-induced AD Rat Model (Cognition) | Marked improvement | Aβ₂₅‑₃₅ injected rats, 20 μg/rat for 8 days | [1] |
| Aβ-induced AD Rat Model (Anxiety) | Significant mitigation | Open-field test, increased center time | [2] |
| Aβ-induced AD Rat Model (HPA Axis) | Reduced GR and CRF levels | Amygdala tissue analysis | [2] |
| LPS-Induced Acute Lung Injury | Attenuated lung inflammation & injury | Mouse model, reduced LTB4 and neutrophil influx | [3] |
| Neutrophil Chemotaxis | Significant inhibition | fMLP-induced migration in transwell assay | [3] |
Here are the detailed methodologies for key experiments cited in the application note.
Protocol 1: Assessing Efficacy in an Aβ-Induced Rat Model of Alzheimer's Disease [1] [2]
This protocol evaluates the effects of this compound on behavior and neuropathology.
Animal Model Induction:
Drug Treatment:
Behavioral Testing (perform post-treatment):
Tissue Collection and Analysis:
Protocol 2: Evaluating LTA4H Inhibition and Anti-inflammatory Effects In Vitro and In Vivo [3]
This protocol outlines methods to investigate the LTA4H-linked mechanisms of this compound.
In Vitro Enzymatic Assays:
Cellular Assays (Neutrophils):
In Vivo Acute Lung Injury (ALI) Model:
The experimental workflow for these protocols is visualized below:
Diagram 2: Experimental workflow for profiling this compound. The research strategy spans from initial in vitro assays to comprehensive in vivo model evaluation.
The table below summarizes key parameters from recent animal studies for two different disease models.
| Disease Model | Animal Species | Route of Administration | Dosage Regimen | Treatment Duration | Primary Research Focus |
|---|---|---|---|---|---|
| Acute Lung Injury (ALI) [1] | Mouse | Intraperitoneal (IP) injection | 10 mg/kg | Single dose, 1 hour post-LPS challenge | LTA4H inhibition; reduction of LTB4 and neutrophil infiltration |
| Alzheimer's Disease (AD) [2] | Rat | (Unspecified, likely IV or IP) | 20 μg per rat | 8 days | Class IIb HDAC inhibition; cognitive improvement |
The following protocol is adapted from a study demonstrating the efficacy of Bufexamac in ameliorating LPS-induced ALI in mice [1].
This protocol is based on a study investigating this compound as a selective Class IIb HDAC inhibitor in an Aβ-induced rat model of AD [2].
This compound's mechanism is multifaceted, involving at least two distinct pathways, as illustrated below.
The experimental frameworks provided offer a solid foundation for investigating the novel therapeutic potential of this compound in preclinical models. Further work is needed to fully optimize and standardize its in vivo application.
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been used topically for conditions like eczema and rectally for hemorrhoids [1]. While its use has been restricted in some regions due to a high incidence of allergic contact dermatitis [1], recent research has revealed novel molecular targets, renewing scientific interest in its mechanism of action. Traditionally thought to inhibit cyclooxygenase (COX) [1], it is now established that this compound exerts its effects primarily through the specific inhibition of Leukotriene A4 Hydrolase (LTA4H) [2], the selective inhibition of Class IIb Histone Deacetylases (HDACs) like HDAC6 and HDAC10 [3] [1], and via antioxidant properties [4]. These protocols provide detailed methodologies for evaluating this compound's anti-inflammatory activity through these key pathways.
The anti-inflammatory effects of this compound are mediated through multiple pathways, as summarized in the table below.
Table 1: Key Mechanisms of Action for this compound
| Mechanism of Action | Molecular Target | Key Downstream Effects | Relevant Experimental Models |
|---|---|---|---|
| Inhibition of LTB4 Biosynthesis [2] | LTA4H Enzyme | ↓ LTB4 production, ↓ Neutrophil chemotaxis and infiltration | In vitro LTA4H enzyme assay; fMLP-induced neutrophil chemotaxis; LPS-induced Acute Lung Injury (ALI) in mice |
| Epigenetic Modulation [3] | Class IIb HDACs (HDAC6, HDAC10) | ↑ Histone & α-tubulin acetylation, ↓ Neuroinflammation, Modulation of STIM pathway | Aβ25–35 injected rat model of Alzheimer's disease; Western blot for acetylated histones/tubulin |
| Antioxidant Activity [4] | Free Radicals (e.g., •OH) | ↓ UV-induced lipid peroxidation, Protection from oxidative DNA damage | UV-irradiation-induced lipid peroxidation in linolenic acid & HaCaT keratinocytes; Fenton assay system |
The following diagram illustrates the core signaling pathways and biological processes impacted by this compound.
Figure 1: this compound's multi-target anti-inflammatory mechanisms.
This protocol is central to elucidating this compound's primary role in suppressing the leukotriene pathway.
Table 2: Key Quantitative Findings from LTA4H-Focused Studies
| Assay/Model | Measured Endpoint | Result with this compound | Citation |
|---|---|---|---|
| LTA4H Enzymatic Assay | IC₅₀ for Hydrolase Activity | 11.59 μM | [2] |
| LTA4H Enzymatic Assay | IC₅₀ for Aminopeptidase Activity | 15.86 μM | [2] |
| Neutrophil LTB4 Release | IC₅₀ for LTB4 Inhibition | 12.91 ± 4.02 μM | [2] |
| LPS-induced ALI in Mice | LTB4 in BALF | Significant Reduction | [2] |
| LPS-induced ALI in Mice | MPO Activity in Lung | Significant Dose-Dependent Reduction | [2] |
This protocol leverages an Alzheimer's disease model to investigate this compound's epigenetic effects.
This protocol assesses this compound's ability to mitigate oxidative stress.
The experimental data generated from these protocols should be integrated to build a comprehensive profile of this compound. The consistency of anti-inflammatory effects across different models (e.g., reduced neutrophil migration in ALI and improved outcomes in neuroinflammation) strengthens the case for its potential repurposing.
However, researchers must be cautious of the high risk of allergic contact dermatitis associated with topical use, which led to its market withdrawal in Europe and Australia [1]. Any repurposing strategy must carefully evaluate the risk-benefit ratio for new indications and routes of administration.
The following workflow diagram summarizes the overall experimental strategy for evaluating this compound.
Figure 2: A workflow for evaluating this compound's anti-inflammatory activity.
This compound is a promising multi-target anti-inflammatory agent. These application notes and detailed protocols provide a roadmap for researchers to systematically investigate its LTA4H inhibitory, HDAC inhibitory, and antioxidant activities. The quantitative data and models presented here form a solid foundation for further pre-clinical studies and potential drug repurposing efforts, provided that the safety profile is thoroughly addressed.
This protocol details a method to detect changes in protein acetylation levels, which is essential for studying regulators like histone deacetylase (HDAC) inhibitors. The workflow involves treating cells, preparing lysates, separating proteins, and using specific antibodies to detect acetylated proteins [1] [2].
Proper sample preparation is critical for preserving post-translational modifications like acetylation.
This section covers the separation of proteins and their transfer to a membrane.
The membrane is probed with antibodies to specifically detect acetylated proteins.
After detection, analyze the blot to interpret your results.
The following diagram illustrates the key stages of the western blot procedure for detecting protein acetylation:
Table 1: Essential Reagents for Acetylome Western Blotting
| Reagent Type | Examples | Purpose |
|---|---|---|
| HDAC Inhibitors | Trichostatin A (TSA), Sodium Butyrate, SAHA [3] [2] | Preserve acetyl groups during lysis; positive control |
| Lysis Buffer | RIPA Buffer, Urea Lysis Buffer [2] [4] | Extract total protein while maintaining PTMs |
| Primary Antibodies | Anti-acetylated Lysine, Anti-ABCB1, Anti-H3K9ac [3] [2] | Detect global or specific protein acetylation |
| Loading Control Antibodies | Anti-GAPDH, Anti-Actin [6] | Normalize for total protein loaded |
| Detection Substrate | Enhanced Chemiluminescence (ECL) substrate [2] | Generate signal for HRP-conjugated antibodies |
Table 2: Troubleshooting Guide for Acetylation Western Blots
| Problem | Potential Cause | Solution |
|---|---|---|
| High Background | Incomplete blocking; non-specific antibody binding | Optimize blocking conditions; increase wash stringency (e.g., add 0.05% Tween-20) [5] |
| Weak or No Signal | Low acetylation levels; inefficient transfer | Include a positive control (TSA-treated cells); verify transfer with reversible protein stain [5] [2] |
| Multiple Bands | Antibody cross-reactivity; protein degradation | Check antibody specificity; ensure fresh protease inhibitors are used [2] |
This document outlines a detailed protocol for the identification and quantification of Bufexamac in cream and ointment formulations using Gas Chromatography with a Flame Ionization Detector (GC-FID). Accurate quantification is critical for ensuring drug efficacy, stability, and safety [1] [2].
This method involves extracting this compound from its semi-solid matrix, followed by separation and quantification using GC-FID. Quantification is achieved through an external calibration curve, where the detector response (peak area) is plotted against the concentration of known standards [3] [2]. The concentration of this compound in unknown samples is determined by interpolating their peak area against this curve.
The diagram below illustrates the major steps involved in the sample preparation and analysis process.
The following table summarizes a suggested set of initial GC parameters. These should be optimized for resolution, peak shape, and analysis time.
Table 1: Suggested GC-FID Operating Conditions
| Parameter | Setting |
|---|---|
| Injector | Split (e.g., 10:1 ratio) |
| Injector Temperature | 280 °C |
| Injection Volume | 1.0 µL |
| Carrier Gas & Flow Rate | Helium or Hydrogen, 1.0 mL/min (constant flow) |
| Oven Program | Initial: 150 °C (hold 1 min) Ramp: 15 °C/min to 280 °C (hold 5 min) Total Run Time: ~ 15 min | | Detector (FID) | Temperature: 300 °C Hydrogen Flow: 30 mL/min Air Flow: 300 mL/min Make-up Gas (Nitrogen): 30 mL/min |
Table 2: Example Calibration Curve Data
| Standard | Concentration (µg/mL) | Mean Peak Area | Standard Deviation |
|---|---|---|---|
| STD 1 | 10 | (To be filled by analyst) | (To be filled by analyst) |
| STD 2 | 50 | ... | ... |
| STD 3 | 100 | ... | ... |
| STD 4 | 200 | ... | ... |
| STD 5 | 300 | ... | ... |
| Linearity | R² Value: | (To be filled by analyst) |
The concentration of this compound in the sample solution is calculated using the linear equation from the calibration curve:
[ C_{sample} = \frac{(Area_{sample} - b)}{m} ]
Where:
The percentage of this compound in the original formulation (w/w) can then be calculated:
[ \text{% this compound (w/w)} = \frac{C_{sample} \times V \times DF}{W \times 10^6} \times 100% ]
Where:
Before implementing this method, a full validation should be performed to ensure it is suitable for its intended purpose. Key parameters to investigate include:
Bufexamac is an emerging therapeutic candidate for Alzheimer's disease (AD) that acts through a dual mechanism: selective inhibition of Class IIb Histone Deacetylases (HDACs) and modulation of the Stromal Interaction Molecule (STIM) pathway. Recent studies demonstrate that its epigenetic selectivity reduces off-target effects common to broad-spectrum HDAC inhibitors, positioning it as a potentially superior neuroprotective agent. [1] [2] These application notes provide a comprehensive framework for investigating this compound's mechanisms and therapeutic potential in AD models, complete with detailed protocols, quantitative data summaries, and visual signaling pathway maps.
This compound specifically targets Class IIb HDACs, enzymes that regulate gene expression by removing acetyl groups from histones. This selectivity is crucial as it potentially minimizes the undesirable side effects associated with broader-spectrum HDAC inhibitors (pan-HDAC inhibitors) that affect multiple HDAC classes simultaneously. [1] The inhibition of Class IIb HDACs by this compound leads to increased acetylation of both histones and α-tubulin, which is associated with improved cognitive function and reduced neuroinflammation in AD models. [1] [2]
A key discovery in recent research is this compound's ability to decrease expression of proteins in the STIM pathway. The STIM proteins are critical regulators of cellular calcium homeostasis, and their dysregulation has been implicated in neurodegenerative processes. By modulating this pathway, this compound helps restore calcium balance, which contributes to its neuroprotective effects. [1] [2]
Research in Aβ-induced AD rat models demonstrates that this compound treatment yields comprehensive benefits:
Table 1: Summary of Key Experimental Findings with this compound Treatment
| Parameter Category | Specific Measure | Effect of this compound | Experimental Method | Citation |
|---|---|---|---|---|
| Cognitive & Behavioral | Cognitive function | Marked improvement | Behavioral tests (e.g., maze, open field) | [1] [2] |
| Depression-like behavior | Significant alleviation | Behavioral tests (e.g., forced swim) | [1] [2] | |
| Anxiety-like behavior | Significant reduction | Behavioral tests (e.g., elevated plus maze) | [1] [2] | |
| Molecular & Protein | Histone acetylation | Increased | Western blotting | [1] [2] |
| α-tubulin acetylation | Increased | Western blotting | [1] [2] | |
| STIM pathway proteins | Decreased expression | Western blotting | [1] [2] | |
| GFAP (neuroinflammation) | Regulated/Downregulated | Western blotting/ELISA | [1] [2] | |
| Iba1 (microglial activation) | Regulated/Downregulated | Western blotting/ELISA | [1] [2] | |
| Enzymatic Activity | Monoamine oxidase (MAO) | Lowered activity | ELISA | [1] [2] |
| Histological | Healthy neuron count | Elevated | H&E staining | [1] [2] |
| Neuronal structure | Ameliorated | H&E staining | [1] [2] |
Table 2: Additional Anti-inflammatory Effects of this compound (from LPS-Induced Acute Lung Injury Study)
| Parameter | Effect of this compound | Experimental Model | Citation |
|---|---|---|---|
| LTA4H enzymatic activity | Inhibition (IC₅₀: 11.59-15.86 μM) | In vitro enzyme assay | [3] |
| LTB4 production in neutrophils | Dose-dependent inhibition (IC₅₀: ~12.91 μM) | Mouse bone marrow neutrophils | [3] |
| Neutrophil chemotaxis | Significant inhibition | fMLP-induced transwell assay | [3] |
| Lung inflammation | Significant attenuation | LPS-induced mouse ALI model | [3] |
| MPO activity (neutrophil infiltration) | Dose-dependent reduction | LPS-induced mouse ALI model | [3] |
Purpose: To evaluate the efficacy of this compound in improving cognitive function, reducing neuroinflammation, and modulating the STIM pathway in an Aβ-induced Alzheimer's disease model. [1] [2]
Materials:
Procedure:
Animal Model Preparation:
Treatment Protocol:
Behavioral Assessment:
Tissue Collection and Analysis:
Notes: Optimal results are obtained with consistent timing of Aβ aggregation period between injection and behavioral testing. Dose-response relationships should be established in preliminary studies.
Purpose: To evaluate this compound's anti-inflammatory activity through inhibition of LTA4H and subsequent reduction of LTB4 production. [3]
Materials:
Procedure:
Direct LTA4H Enzyme Inhibition:
LTB4 Production in Neutrophils:
Neutrophil Migration Assay:
Notes: The anti-inflammatory effects through LTA4H inhibition may contribute indirectly to this compound's neuroprotective properties by reducing neuroinflammation.
The primary application of this compound currently centers on Alzheimer's disease therapeutics. Researchers can utilize the provided protocols to:
Beyond neurodegeneration, this compound's anti-inflammatory properties through LTA4H inhibition suggest applications in:
Current research on this compound, while promising, has several limitations that warrant consideration in future studies:
Future research should focus on chronic disease models, combination therapies with existing AD treatments, and structural optimization of this compound derivatives for enhanced potency and selectivity.
Background and Rationale Bufexamac is a selective Class IIb Histone Deacetylase (HDAC) inhibitor [1] [2]. Epigenetic dysregulation, including aberrant HDAC activity, is implicated in the pathogenesis of Alzheimer's disease (AD). Targeting HDACs, particularly those involved in neuroinflammation and neurodegeneration, offers a potential therapeutic strategy. The selectivity of this compound for Class IIb HDACs may reduce off-target effects associated with broader-spectrum HDAC inhibitors [1].
Key Findings in an Aβ-Induced Rat Model Studies have demonstrated that this compound treatment can ameliorate core deficits in an AD-like model. The table below summarizes the primary outcomes observed in Aβ-injected rats after an 8-day treatment course [1] [2].
| Assessment Category | Key Parameters Measured | Main Effects of this compound |
|---|---|---|
| Behavior & Cognition | Cognitive function, anxiety, depression | Marked improvement in cognitive impairments; alleviation of anxiety- and depression-like behaviors [1] [2]. |
| Neuropathology | Neuronal count & structure (H&E staining) | Increased healthy neuron count; improved neuronal structure in the hippocampus [2]. |
| Biomarkers | GFAP, Iba1 (Neuroinflammation) | Regulation of astrocyte and microglia activation markers [1] [2]. |
| Histone & α-tubulin acetylation | Increased acetylation levels, indicating enhanced HDAC inhibition [1] [2]. | |
| STIM pathway proteins | Decreased expression of proteins in the Stromal Interaction Molecule (STIM) pathway [1] [2]. | |
| Monoamine Oxidase (MAO) activity | Lowered MAO enzyme activity [1] [2]. |
This protocol outlines the methodology for assessing the efficacy of this compound in an Aβ25-35-induced rat model of Alzheimer's disease, based on the referenced studies [1] [2].
1. Animal Model Preparation
2. Drug Treatment Regimen
3. Behavioral Testing Battery Perform behavioral assays to assess cognitive and psychiatric symptoms. The following sequence is recommended:
4. Tissue Collection and Molecular Analysis
The diagrams below illustrate the proposed molecular mechanism of this compound and the experimental workflow for the protocol.
The table below summarizes the primary research applications of this compound as identified in recent literature.
| Application Area | Specific Role / Target | Key Quantitative Findings | Relevant Model/System |
|---|---|---|---|
| Epigenetics & Neurodegeneration | Class IIb HDAC inhibitor (targeting HDAC6/HDAC10) [1] [2] | 20 μg/rat dose; 8-day treatment improved cognitive and behavioral impairments in Aβ-injected rats [1]. | In vivo rat model of Alzheimer's disease (Aβ25–35 injected) [1]. |
| Acute Lung Injury (ALI) | Selective inhibitor of LTA4H [3] | IC₅₀ for LTA4H hydrolase activity: 11.59 μM; aminopeptidase activity: 15.86 μM; inhibited LTB4 release in neutrophils (IC₅₀ = 12.91 μM) [3]. | In vitro enzyme/neutrophil assays; in vivo LPS-induced ALI mouse model [3]. |
| Classical COX Inhibition | COX inhibitor, IFN-α release [2] | EC₅₀ for IFN-α release: 8.9 μM [2]. | In vitro peripheral blood mononuclear cells (PBMCs) [2]. |
| Analytical Standard Use | Pharmaceutical reference standard [4] | Neat material; suitable for HPLC and GC analysis in pharmaceutical formulations [4]. | Pharmaceutical quality control labs [4]. |
This method is adapted from the use of this compound as an analytical standard for pharmaceutical testing [4].
This protocol is based on the study demonstrating this compound's efficacy in a mouse model of acute lung injury [3].
This compound's anti-inflammatory effects are now understood to work through at least two distinct pathways: the classical COX pathway and a more recently discovered pathway involving LTA4H inhibition. The diagram below illustrates these mechanisms and a typical workflow for testing this compound in an Acute Lung Injury (ALI) model.
Diagram 1: this compound's dual anti-inflammatory mechanisms and a typical in vivo testing workflow for Acute Lung Injury. The drug inhibits both the COX and LTA4H enzymes, reducing the production of inflammatory mediators. The experimental flow for validating this in an ALI model is shown on the right.
CCCCOc1ccc(CC(=O)NO)cc1) and molecular structure can be used to predict chromatographic behavior and confirm identity [4].
Bufexamac is a pharmaceutical compound historically classified as a topical anti-inflammatory agent that has recently emerged as a novel epigenetic modulator with potential central nervous system applications. Recent investigations have revealed that this compound specifically targets Class IIb histone deacetylases (HDACs), particularly HDAC6, which are enzymes involved in regulating gene expression through epigenetic mechanisms [1]. This epigenetic modulation has demonstrated promising effects in experimental models of neurodegenerative diseases, with evidence showing that this compound treatment significantly reduces monoamine oxidase (MAO) enzyme activity in addition to its HDAC inhibitory properties [1]. The discovery of MAO inhibition by this compound expands its potential therapeutic relevance to neurological and psychiatric disorders where MAO regulation plays a critical role.
Monoamine oxidases exist as two principal isoforms—MAO-A and MAO-B—that differ in their substrate specificity, inhibitor selectivity, and tissue distribution [2]. These enzymes are located on the outer mitochondrial membrane and serve as the major catabolic enzymes for monoamine neurotransmitters, including serotonin, norepinephrine, dopamine, and related exogenous amines [2]. MAO-A primarily metabolizes serotonin and norepinephrine and is inhibited by classical antidepressants, while MAO-B shows preference for phenylethylamine and dopamine and is targeted for Parkinson's disease treatment. The dual HDAC and MAO inhibitory activity of this compound represents a novel multimodal mechanism that may offer unique therapeutic advantages for complex neuropsychiatric conditions with multifaceted pathophysiology [1].
Table 1: Key Characteristics of this compound and Monoamine Oxidases
| Parameter | Description | Relevance to Research |
|---|---|---|
| This compound Class | Arylalkanoic acid derivative | Non-steroidal anti-inflammatory with newly discovered epigenetic targets |
| Primary Known Target | Class IIb HDACs (HDAC6) | Modulates acetylation status of histones and non-histone proteins |
| Secondary Discovered Activity | Monoamine oxidase inhibition | Impacts monoamine neurotransmitter metabolism |
| MAO Isoforms Affected | Both MAO-A and MAO-B (preferential data pending) | Potential broad impact on neurotransmitter systems |
| Therapeutic Potential | Neurodegenerative diseases, mood disorders | Multimodal approach to complex neuropsychiatric conditions |
Recent experimental investigations have provided compelling evidence that this compound significantly modulates monoamine oxidase activity in biological systems. In a seminal study utilizing an Alzheimer's disease rat model induced by Aβ25–35 injection, this compound treatment at 20 μg/rat for 8 days markedly lowered MAO enzyme activity in brain tissues [1]. This reduction in MAO activity was associated with substantial improvements in cognitive function and behavioral parameters, including reduction of depression-like and anxiety-like behaviors in the animal subjects [1]. These findings suggest that MAO inhibition may represent a significant component of this compound's neuroprotective and behavioral effects, potentially working in concert with its established HDAC inhibitory properties to produce therapeutic benefits.
Table 2: Quantitative Summary of this compound Effects on MAO Activity and Related Parameters
| Experimental Parameter | Effect of this compound | Magnitude of Change | Experimental Model |
|---|---|---|---|
| MAO Enzyme Activity | Significant reduction | Markedly lowered | Aβ25–35 rat model of AD |
| Cognitive Function | Improved | Marked improvement | Behavioral tests in Aβ25–35 rats |
| Depression-like Behavior | Reduced | Significant alleviation | Behavioral tests in Aβ25–35 rats |
| Anxiety-like Behavior | Reduced | Significant alleviation | Behavioral tests in Aβ25–35 rats |
| Neuroinflammation Markers | Regulated | Reduced GFAP and Iba1 | Aβ25–35 rat model of AD |
| Histone Acetylation | Increased | Enhanced acetylation status | Aβ25–35 rat model of AD |
| α-Tubulin Acetylation | Increased | Enhanced acetylation status | Aβ25–35 rat model of AD |
| Neuronal Health | Improved | Increased healthy neuron count | Hippocampal analysis in Aβ25–35 rats |
The following protocol describes a standardized methodology for evaluating the inhibitory potential of this compound on monoamine oxidase enzymes in an in vitro system. This assay enables researchers to quantitatively assess the concentration-response relationship of this compound-mediated MAO inhibition and determine key pharmacological parameters including IC₅₀ values (the concentration producing 50% enzyme inhibition) and inhibitor selectivity for MAO-A versus MAO-B isoforms [2]. The assay is based on the measurement of MAO catalytic activity through fluorometric or spectrophotometric detection of reaction products, allowing for high-throughput screening of potential MAO inhibitors in a controlled laboratory environment.
Enzyme Preparation: Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer to appropriate activity levels. Maintain enzymes on ice until use to preserve activity.
Inhibitor Dilutions: Prepare serial dilutions of this compound across the desired concentration range (typically 0.1-100 μM) in assay-compatible solvent. Include vehicle controls and reference inhibitor controls.
Reaction Setup: In appropriate reaction vessels, pre-incubate 50 μL enzyme solution with 10 μL this compound dilution or control for 10 minutes at 37°C to allow inhibitor-enzyme interaction.
Reaction Initiation: Start the enzymatic reaction by adding 40 μL substrate solution at optimal concentration (typically 100-500 μM depending on substrate).
Incubation: Allow reaction to proceed for 30-60 minutes at 37°C, ensuring linear reaction kinetics.
Reaction Termination: Stop the reaction by adding acidification solution or specific stopping reagent according to detection method requirements.
Product Quantification: Measure reaction product formation using appropriate detection method (fluorometric, spectrophotometric, or HPLC-based).
Data Analysis: Calculate percentage inhibition relative to vehicle controls and determine IC₅₀ values using nonlinear regression analysis of concentration-response data.
To validate the MAO inhibitory effects of this compound in a whole-organism context, researchers should employ appropriate animal models that allow for both biochemical and behavioral assessments. The Aβ25–35 rat model of Alzheimer's disease has demonstrated utility for this purpose, showing significant responsiveness to this compound treatment [1]. For model development, adult male rats (250-300 g) receive intracerebroventricular or hippocampal injection of aggregated Aβ25–35 peptide (typically 5-10 nmol in sterile saline), while control animals receive vehicle alone. Following surgery, animals are allowed to recover for 7-10 days before drug treatment initiation, during which time the neurotoxic effects of Aβ25–35 develop, including cognitive impairments and elevated MAO activity.
Animals receive this compound administered via intracerebroventricular injection at 20 μg/rat or systemic administration at optimized doses for 8-14 consecutive days [1]. Following the treatment period, animals undergo behavioral testing to assess cognitive function (Morris water maze, novel object recognition), depression-like behaviors (forced swim test, tail suspension test), and anxiety-like behaviors (elevated plus maze, open field test). After behavioral assessments, animals are euthanized, and brain tissues are rapidly dissected. Tissue samples are homogenized in appropriate buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4) and subjected to differential centrifugation to obtain mitochondrial fractions enriched for MAO activity.
MAO activity in brain tissue homogenates or mitochondrial fractions is determined using radiometric, fluorometric, or spectrophotometric methods with isoform-specific substrates. For MAO-A activity assessment, serotonin or kynuramine serve as preferred substrates, while for MAO-B activity, phenylethylamine or benzylamine are recommended. Protein content is determined by Bradford or BCA assay to normalize enzymatic activity. Additional analyses may include Western blotting for MAO protein expression, immunohistochemical assessment of neuroinflammatory markers, and evaluation of acetylated histone and α-tubulin levels to confirm HDAC inhibitory activity [1].
This compound exhibits a novel dual inhibitory profile targeting both histone deacetylases (HDACs) and monoamine oxidases (MAOs), representing a potentially synergistic mechanism for addressing neurodegenerative and neuropsychiatric conditions. As a Class IIb HDAC inhibitor, this compound specifically targets HDAC6, leading to increased acetylation of histones and non-histone proteins including α-tubulin [1]. This epigenetic modulation influences gene expression patterns and cellular processes, resulting in reduced neuroinflammation (evidenced by decreased GFAP and Iba1 expression) and improved neuronal health. Concurrently, this compound's inhibition of MAO enzymes reduces catabolism of monoamine neurotransmitters, potentially increasing their availability in synaptic spaces and contributing to the observed improvements in depression-like and anxiety-like behaviors [1]. The interaction between these pathways represents an important area for further investigation.
The following diagram illustrates the experimental workflow for evaluating this compound's effects on MAO activity, integrating both in vitro and in vivo approaches:
The molecular mechanisms through which this compound influences cellular function involve multiple interconnected pathways. As a Class IIb HDAC inhibitor, this compound targets HDAC6, leading to increased acetylation of histone proteins that promotes a more open chromatin structure and facilitates transcription of neuroprotective genes [3]. Simultaneously, HDAC6 inhibition increases α-tubulin acetylation, which enhances microtubule stability and improves intracellular transport in neurons. The newly discovered MAO inhibition by this compound represents a parallel mechanism that reduces degradation of monoamine neurotransmitters (serotonin, dopamine, norepinephrine), potentially increasing their availability in neural circuits [1] [2]. These combined effects may contribute to the observed reductions in neuroinflammation (decreased GFAP and Iba1), improvements in neuronal structure, and amelioration of behavioral deficits in animal models.
The dual HDAC and MAO inhibitory activity of this compound suggests several promising therapeutic applications in neuropsychiatric and neurodegenerative disorders. For Alzheimer's disease treatment, this compound's multimodal action addresses multiple pathological features: reduced MAO activity may ameliorate neuropsychiatric symptoms (depression, anxiety) commonly associated with dementia, while HDAC inhibition may promote synaptic plasticity and reduce neuroinflammation [1]. In Parkinson's disease, where MAO-B inhibitors are already established therapeutic agents, the additional HDAC inhibitory effects of this compound may provide neuroprotective benefits beyond symptomatic relief. The compound may also have utility in treatment-resistant depression, where conventional monoaminergic approaches have proven insufficient, through its novel epigenetic modulation component.
Several important research directions remain to be explored regarding this compound's effects on MAO activity. First, isoform selectivity studies are needed to determine whether this compound shows preference for MAO-A versus MAO-B inhibition, as this would significantly influence its potential therapeutic applications. Second, chronic dosing studies are required to evaluate the long-term stability of MAO inhibition and potential adaptive responses in neurotransmitter systems. Third, investigation of the molecular interplay between HDAC inhibition and MAO inhibition may reveal whether these effects are independent or functionally connected. Additionally, exploration of this compound's effects in other disease models characterized by MAO dysregulation, such as smoking cessation and nicotine dependence [4], may uncover additional therapeutic opportunities.
This compound represents a novel multimodal compound with demonstrated inhibitory effects on monoamine oxidase activity in addition to its known HDAC inhibitory properties. The experimental protocols outlined in this document provide comprehensive methodologies for evaluating MAO inhibition by this compound in both in vitro and in vivo systems. The convergence of epigenetic modulation and monoaminergic regulation by a single compound offers intriguing possibilities for addressing complex neuropsychiatric disorders with multifaceted pathophysiology. Researchers employing these protocols should contribute valuable insights to our understanding of this compound's mechanisms and potential therapeutic applications, potentially leading to improved treatment strategies for conditions ranging from Alzheimer's disease to treatment-resistant mood disorders.
What is this compound? this compound is a topical non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclo-oxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation [1] [2]. It was historically used to treat inflammatory skin conditions like eczema and dermatitis, and in suppository form for hemorrhoids [3] [2].
Why was it withdrawn? The European Medicines Agency (EMA) completed a review in 2010 and concluded that the benefits of this compound do not outweigh its risks. The key reasons were [1]:
As a result, marketing authorizations for this compound were revoked across the European Union. It is also not available in the United States, Canada, New Zealand, Australia, and Japan [3] [2].
For researchers characterizing ACD, understanding the clinical data is crucial. The following table summarizes key quantitative findings from patch test studies and common reaction patterns.
| Aspect | Description & Quantitative Data |
|---|---|
| Prevalence of Sensitization | In a large German study (n=39,392), 1.4% of patients patch tested were positive for this compound allergy [5]. An Australian review found 19 positive patch test reactions, with the reaction deemed relevant to the patient's dermatitis in 68% of cases [4]. |
| Common Reaction Patterns | ACD at the site of application; polymorphic (varied) widespread eruptions; erythema-multiforme-like eruptions; generalized exanthematous pustulosis; purpuric eruption; "baboon" syndrome [3] [4]. |
| High-Risk Patient Groups | Individuals with perianal eczema, pre-existing eczema or dermatitis (especially stasis dermatitis), atopic dermatitis, leg dermatitis, and females [5]. |
For scientists investigating the mechanisms and features of this compound-induced ACD, here are the core experimental methodologies.
Patch testing is the gold standard for diagnosing ACD [6]. This protocol is used to confirm this compound as the causative allergen in a clinical or research setting.
While the following protocol uses DNCB as an irritant, similar models can be adapted to study the elicitation phase of ACD to this compound in a controlled preclinical setting [8].
The diagrams below illustrate the immunological mechanism of ACD and the experimental workflow for patch testing.
Q: What is the primary research focus for this compound today? While historically used as a topical anti-inflammatory, this compound was withdrawn from many markets due to a high rate of allergic contact dermatitis [1] [2]. Current scientific interest has shifted towards its potent and selective inhibition of Class IIb Histone Deacetylases (HDACs), specifically HDAC6 and HDAC10 [1] [3]. It is now primarily investigated as a tool compound for epigenetic research and potential re-purposing for neurological diseases.
Q: What is the specific molecular mechanism of action? this compound is identified as a specific inhibitor of Class IIb HDACs [3]. By inhibiting these enzymes, it increases the acetylation levels of their substrates, such as histones and alpha-tubulin, which influences gene expression and cellular processes [3].
The following diagram illustrates the epigenetic mechanism of this compound and its functional consequences in a neuronal context, based on findings from an Aβ-induced Alzheimer's disease model [3].
The table below summarizes quantitative data from a recent pre-clinical study investigating this compound in a neurodegenerative model [3].
| Experimental Aspect | Details & Quantitative Data |
|---|---|
| Disease Model | Aβ25-35 induced Alzheimer's-like phenotype in male rats. |
| Treatment Protocol | 20 μg/rat of this compound; administered for 8 days. |
| Behavioral Outcomes | Marked improvement in cognitive impairments & alleviated depression/anxiety-like behaviors. |
| Molecular Outcomes | ↑ Acetylation of histone & α-tubulin; ↓ Expression of GFAP (astrocytosis) and Iba1 (microgliosis); ↓ Proteins in STIM pathway; ↓ Monoamine oxidase (MAO) activity. |
| Histological Outcomes | Increased count of healthy neurons; improved neuronal structure in the hippocampus. |
Q: What is a referenced experimental protocol for in-vivo efficacy studies? The following methodology can serve as a template for investigating this compound in animal models.
Objective: To evaluate the efficacy of this compound in improving cognitive function and neuropathology in an Aβ-induced rat model of Alzheimer's disease [3].
Workflow Diagram:
Key Procedures:
Q: What are the major known risks and side effects of this compound? The most prominent and historically significant risk is its potential to cause severe allergic contact dermatitis [4] [1] [2].
FAQ: Our research involves handling this compound powder and solutions. What precautions should we take?
Q: How does its HDAC inhibitor profile influence experimental design?
Bufexamac is a selective Class IIb Histone Deacetylase (HDAC) inhibitor, which may reduce off-target effects compared to broader-spectrum inhibitors [1]. A primary challenge for topical delivery is the skin barrier, particularly the stratum corneum, which limits efficient drug penetration into deeper tissue layers [2].
Q1: What are the main strategies to enhance this compound's skin penetration? A: Advanced physical penetration enhancement technologies can be employed. Microneedle (MN) systems are a promising strategy, which create microchannels in the stratum corneum to deliver drugs more efficiently into the skin without reaching nerves or blood vessels, thus being painless and improving patient compliance [2].
Q2: Are there formulation strategies to control the release of this compound? A: Yes, incorporating this compound into a stimuli-responsive hydrogel is a potential strategy. For instance, a thermally-responsive polymer like poly(N-isopropylacrylamide) can be used. The release can be triggered on-demand using visible or near-infrared (NIR) light in the presence of biocompatible chromophores (e.g., Cardiogreen, Methylene Blue), which convert light to heat and cause the gel to release its payload [3].
Q3: How can I quantify this compound delivery in tissue? A: While not specific to this compound, hyperspectral imaging techniques like Spatial Frequency Domain Imaging (SFDI) can spatially map drug concentration in tissue if the drug has a suitable absorption spectrum. This method involves projecting patterned light onto tissue, measuring the diffuse reflectance, and using a light transport model to calculate absorption, from which chromophore (e.g., drug) concentration can be extracted [4].
The following table addresses potential issues by applying general principles of transdermal delivery to this compound.
| Scenario / Observed Problem | Potential Causes | Suggested Experiments & Solutions |
|---|
| Low Skin Permeation | Inability to overcome the stratum corneum barrier [2]. | Experiment: Compare permeation in Franz diffusion cells using a passive gel vs. a gel applied after microneedle pre-treatment [2]. Solution: Integrate a chemical penetration enhancer or use a microneedle-based delivery system. | | Inconsistent Release Profile | Uncontrolled diffusion from a conventional gel. | Experiment: Formulate this compound in a NiPAAm-based thermosensitive hydrogel loaded with a biocompatible chromophore (e.g., Methylene Blue). Measure release with and without NIR light exposure [3]. Solution: Adopt a light-actuated, on-demand delivery system for precise temporal control. | | Difficulty Quantifying Tissue Concentration | Lack of spatial data from destructive methods (e.g., HPLC). | Experiment: Use SFDI to map drug distribution in ex vivo tissue. Validate the method by correlating results with a standard technique like LC-MS for a subset of samples [4]. Solution: Implement a non-destructive, spatially-resolved optical method like SFDI for pharmacokinetic studies. |
Below is a detailed methodology for a key experiment on triggered release of this compound from a light-actuated hydrogel, based on principles from the search results [3].
Objective: To achieve pulsatile, on-demand release of this compound from a photothermal-activated hydrogel.
Materials:
Methodology:
The workflow for this experiment can be visualized as follows:
To better understand the scientific context of this compound, the following diagram illustrates its potential mechanism of action as an HDAC inhibitor.
The following table summarizes key regulatory withdrawals of Bufexamac across various jurisdictions.
| Country/Region | Year of Withdrawal | Key Reason(s) for Withdrawal |
|---|---|---|
| European Union (EMA) | 2010 [1] | Risk of serious allergic skin reactions; lack of efficacy [2] [3] |
| Australia (TGA) | 2020 [4] | Risk of allergic contact dermatitis [4] |
| New Zealand | 2021 [5] | Risks of serious skin reactions outweigh possible benefits [5] |
| United States & Canada | Not approved/Withdrawn [2] [6] | High prevalence of contact sensitization and undetermined efficacy [2] |
The regulatory decisions were based on specific and significant safety concerns observed in clinical settings.
Primary Safety Concern: Allergic Contact Dermatitis this compound is a well-recognized contact allergen. A major concern is that the allergic reaction it induces is often indistinguishable from the underlying eczema or dermatitis it is meant to treat [7] [6]. This can lead to a misdiagnosis where the worsening condition is mistaken for treatment failure, prompting increased application of the medication and further aggravating the reaction [7]. One analysis of over 39,000 patients in Germany found that 1.4% had a diagnosed contact allergy to this compound, which was extrapolated to approximately 6,000 cases per year in Germany alone [7].
Other Documented Skin Reactions In addition to contact dermatitis, use of this compound has been linked to more severe and widespread skin conditions, including [6]:
Questionable Efficacy Regulatory assessments noted that there was scarce evidence substantiating the efficacy of this compound for its intended uses [6]. When combined with the significant risk of harm, this lack of proven benefit made the risk-benefit ratio unacceptable [7].
Understanding the drug's mechanism helps explain both its intended effects and its adverse reactions.
Primary Anti-inflammatory Mechanism this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which reduces the production of pro-inflammatory prostaglandins [2] [8]. It is typically formulated for topical application to provide localized action and minimize systemic side effects [8].
Additional Pharmacological Targets Beyond COX inhibition, this compound has been identified as a specific inhibitor of Class IIB histone deacetylases (HDAC), particularly HDAC6 and HDAC10 [9] [1]. The contribution of this HDAC inhibition to its therapeutic effect or adverse event profile is an area of ongoing research [9].
Pathophysiology of the Allergic Reaction Allergic contact dermatitis is a delayed-type (Type IV) hypersensitivity reaction. In the case of this compound, the drug substance acts as a hapten—a small molecule that, upon penetrating the skin, binds to skin proteins to form a complete antigen. This triggers an immune response, leading to the recruitment of T-cells and the subsequent inflammation, redness, itching, and vesiculation characteristic of eczema [6].
The following diagram illustrates the mechanism of action and the pathway leading to the adverse reaction.
For scientists and drug developers, the case of this compound offers critical lessons for preclinical and clinical development.
Troubleshooting Common Research Questions
Q: How can we screen for this compound-like sensitization potential in new topical compounds? A: Implement rigorous patch testing during preclinical and clinical phases. The standard methodology used in studies that identified this compound's risk involved patch testing with a 5% concentration of the drug in petrolatum (pet.) and reading the results after 72 hours [7].
Q: The anti-inflammatory efficacy of our topical candidate is clear in animal models, but how do we de-risk its clinical failure? A: Ensure that clinical trial designs include robust differential diagnosis protocols to distinguish a treatment-resistant underlying condition from a drug-induced allergic reaction. This was a key failure mode for this compound, as the reactions were often mistaken for the original disease [7] [6].
Experimental Protocol: Patch Testing for Contact Sensitization This protocol is based on the methodology used to identify the high rate of allergy to this compound [7].
What are the recommended solid storage conditions for this compound? To ensure the stability and longevity of this compound, follow these specific storage conditions for the solid (powder) form [1]:
| Storage Condition | Recommended Temperature | Recommended Duration |
|---|---|---|
| Long-term Storage | -20°C | 3 years |
| Short-term Storage | 4°C | 2 years |
Keep the container tightly sealed in a cool, well-ventilated area and away from direct sunlight and ignition sources [1]. The product is for research use only and is not intended for human or veterinary use [1].
How should I handle this compound to ensure safety? While the safety data sheet does not classify this compound as hazardous, standard laboratory precautions should always be observed [1].
What is the solubility of this compound for preparing stock solutions? Here are the solubility parameters for preparing in vitro solutions [2]:
| Solvent | Solubility |
|---|---|
| DMSO | 45 mg/mL (201.54 mM) |
| Ethanol | 3 mg/mL |
| Water | Insoluble |
> Note: Moisture-absorbing DMSO can reduce solubility; use fresh DMSO for best results [2].
My research involves cell cultures. Are there any special considerations? Yes. One study used this compound as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10) in cell culture experiments. In their protocol [3]:
Problem: Suspected loss of potency or compound degradation.
Problem: Microbial contamination in solid dosage preparations. While this is generally infrequent, it can occur due to poor GMP practices or contaminated raw materials. For solid dosages like tablets or powders, microbial growth is inhibited if the water activity (aw) is below 0.65 and the material is stored at or below 65% relative humidity. If you are formulating this compound into a solid dosage, ensuring low water activity is key to preventing microbial growth on storage [4].
Based on a published research paper, here is a methodology for using this compound in cell culture experiments [3]:
The diagram below outlines the key stages of a typical experiment involving this compound, from preparation to data analysis.
The table below summarizes a established reverse-phase (RP) HPLC method for Bufexamac, which serves as a reference point for method development and troubleshooting [1].
| Parameter | Description |
|---|---|
| Column | Newcrom R1 (a reverse-phase column with low silanol activity) [1]. |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid [1]. |
| MS-Compatibility | For LC-MS applications, replace phosphoric acid with formic acid [1]. |
| Scalability | Method is scalable and can be used for preparative isolation of impurities [1]. |
| Note | Smaller 3 µm particle size columns are available for faster UPLC applications [1]. |
The following questions and answers address common HPLC problems, with solutions tailored for this compound analysis where possible.
Q1: Why are my peaks tailing? Peak tailing affects resolution, integration, and quantitation. For this compound, which has a hydroxamic acid functional group, specific interactions with the column can be a primary cause.
Q2: Why are my retention times shifting? Retention time (RT) instability makes method reproducibility impossible.
Q3: Why is my peak shape splitting? Split or double peaks make accurate integration very difficult.
Q4: Why is my baseline noisy or drifting? A noisy or drifting baseline compromises the detection and integration of peaks, especially at low concentrations.
When a problem arises, a logical and step-by-step approach is more efficient than random checks. The diagram below outlines a general troubleshooting strategy.
To make your troubleshooting process more effective, keep these rules in mind [3]:
A core issue you may encounter is the confirmation that Bufexamac is not HDAC6-specific. The table below summarizes key findings from the literature.
| Inhibitor | Primary HDAC Target | Key Experimental Findings on HDAC10 Activity | Citation |
|---|---|---|---|
| This compound | HDAC6/10 (Dual) | Identified as a dual-specific HDAC6/10 inhibitor; induces lysosomal accumulation (a phenotype linked to HDAC10 inhibition) [1]. | |
| Tubastatin A | HDAC6/10 (Dual) | A "dual specific HDAC6/10 inhibitor"; causes lysosomal accumulation. NanoBRET assay confirmed strong HDAC10 affinity [1]. | |
| Tubacin | HDAC6 (Selective) | HDAC6-specific inhibitor; does not cause lysosomal accumulation; used as a control to isolate HDAC6-specific effects [1]. |
Here are answers to common questions you might face when working with this compound.
Q: How can I confirm that my observed cellular phenotype is due to HDAC6 inhibition and not HDAC10 inhibition?
Q: My assay shows this compound has good activity, but I suspect it's inhibiting HDAC10. How can I verify this?
Q: Why are standard HDAC activity assays potentially misleading for HDAC10?
This protocol helps functionally assess HDAC10 inhibition in a cellular context.
Workflow:
Methodology Details:
This biophysical method directly measures a compound's binding to HDAC10 inside cells.
Workflow:
Methodology Details:
The table below summarizes common limitations and proposed mitigation strategies based on current research.
| Research Limitation | Description & Impact | Proposed Solutions & Methodological Adjustments |
|---|
| Off-Target Effects & Selectivity [1] [2] | Description: Pan-HDAC inhibitors affect multiple HDAC classes, causing undesirable side effects. Bufexamac's Class IIb (HDAC6, HDAC10) selectivity is a key advantage but requires confirmation. Impact: Off-target activity can lead to toxicities (e.g., thrombocytopenia, cardiotoxicity, GI effects) and confound experimental results [2]. | 1. Profiling HDAC Isoform Selectivity: Conduct enzymatic assays against a panel of recombinant HDAC isoforms (Class I, IIa, IIb, IV). 2. Cellular Target Engagement: Use Western blotting to monitor acetylation levels of specific HDAC targets (e.g., α-tubulin for HDAC6, histones for Class I HDACs) in cell lines [1]. | | Adverse Drug Reaction (ADR) Profile [3] [2] [4] | Description: Historical use links topical this compound to contact dermatitis and skin reactions. As an HDACi, systemic ADR risks (e.g., gastrointestinal, cardiac) must be characterized [2]. Impact: Safety concerns may limit clinical translation; understanding the root cause of ADRs is essential for risk mitigation. | 1. In Vitro Safety Pharmacology: Screen for hERG channel inhibition (patch-clamp assays) to assess cardiotoxicity risk early [2]. 2. Physicochemical & Pharmacokinetic Profiling: Determine properties like volume of distribution (Vd), which may be linked to specific ADRs (e.g., thrombocytopenia) [2]. | | In Vivo Model Translation [1] | Description: Findings in animal models (e.g., Aβ-injected rats for Alzheimer's) may not directly translate to humans. Impact: Poor predictability for human efficacy and safety, a common limitation in drug development [5]. | 1. Behavioral & Biochemical Endpoints: In Alzheimer's models, combine cognitive tests (e.g., Morris water maze) with biochemical analysis (acetylated α-tubulin, GFAP for neuroinflammation) to correlate mechanism with functional improvement [1]. 2. Dose Translation: Carefully justify dosing regimens based on target engagement and exposure, rather than simple mg/kg conversion. |
Q1: How can I experimentally confirm that this compound is selectively inhibiting Class IIb HDACs in my cellular model?
A recommended protocol is as follows [1]:
Q2: The historical data on this compound causing skin allergies is concerning. How relevant is this for its development as a neurological agent?
This is a valid pharmacokinetic consideration. Topical formulations are designed for local action with different excipients and skin penetration profiles. For systemic neurological targets, the drug would be administered via a different route (e.g., oral, intravenous), leading to a different distribution profile [3] [4]. The key is to investigate whether the parent drug or its metabolites are the sensitizers and to monitor for these events in preclinical toxicology studies. The benefit-risk profile for a severe condition like Alzheimer's disease may be different than for a topical, over-the-counter product [1].
Q3: What are the critical physicochemical properties of this compound I should profile for my Investigational New Drug (IND) application?
As an HDAC inhibitor, focus on these key properties [2]:
The following diagram visualizes the experimental workflow for profiling this compound, integrating the strategies discussed above.
This diagram outlines a key signaling pathway through which this compound is hypothesized to exert its neuroprotective effects in Alzheimer's disease models.
| Parameter | Experimental Data for this compound |
|---|---|
| HDAC Selectivity | Class IIb HDAC inhibitor [1] |
| Disease Model | Aβ25–35-injected male rats (Alzheimer's model) [1] |
| Dosage & Duration | 20 μg/rat for 8 days [1] |
| Key Efficacy Outcomes | • Markedly improved cognitive and behavioral impairments • Reduced neuroinflammation (lowered GFAP, Iba1) • Increased acetylated histone and α-tubulin levels • Reduced Monoamine oxidase (MAO) activity • Increased healthy neuron count and improved hippocampal structure [1] | | Proposed Mechanism | Regulates proteins related to neuroinflammation, histone/acetyl-tubulin acetylation, modulates STIM pathway and MAO activity [1] |
The data in the table above comes from a specific experimental workflow. Here are the detailed methodologies for the key experiments cited [1]:
The proposed signaling pathway for this compound's neuroprotective effect, based on the findings, can be visualized as follows:
Although a direct comparison is not available, recent research provides crucial context on why this compound's profile is noteworthy:
The table below summarizes key experimental data for bufexamac and phenylbutazone based on the search results.
| Aspect | This compound | Phenylbutazone |
|---|---|---|
| Primary Molecular Target | LTA4 Hydrolase (LTA4H) [1], Class IIb HDAC [2] | Cyclooxygenase (COX) [3] |
| Inhibition of Methyl-nicotinate-induced Inflammation | One of six tested NSAIDs; overall, NSAIDs were more effective than corticosteroids [4] | One of six tested NSAIDs; overall, NSAIDs were more effective than corticosteroids [4] |
| Skin Penetration (Racing Greyhounds) | Information not available in search results | Detected in urine; superior penetration from a cream base compared to gel or solution [5] |
| Key In Vitro/In Vivo Findings | - Inhibits LTA4H (IC₅₀: ~11-16 µM) [1]
To support the data in the table, here are the methodologies from the relevant studies.
Protocol for Comparative Skin Inflammation Assay [4]: This study objectively assessed the anti-inflammatory activity of various topical drugs, including this compound and phenylbutazone.
Protocol for Skin Penetration Study [5]: This study investigated the dermal penetration of topical preparations in racing animals.
Protocol for this compound Mechanism of Action [1]: This series of experiments elucidated the anti-inflammatory mechanism of this compound.
The following diagram illustrates the distinct primary mechanisms of action for this compound and phenylbutazone, and integrates them into a general experimental workflow for assessing topical activity.
The key findings from a recent study using an Aβ-induced rat model of Alzheimer's disease are summarized below. Please note that this data is from a single source and lacks direct comparison with other HDAC inhibitors.
| Aspect | Experimental Findings for this compound |
|---|---|
| Compound Type | Class IIb HDAC (Histone Deacetylase) inhibitor; suggested to be more targeted than non-selective inhibitors [1]. |
| In Vivo Model | Male rats injected with Aβ25-35 to induce Alzheimer's-like symptoms [1]. |
| Treatment Regimen | 20 μg/rat, administered over 8 days [1]. |
| Behavioral Outcomes | Marked improvement in cognitive function, and alleviation of depression and anxiety-like behaviors [1]. |
| Molecular & Cellular Outcomes | Increased acetylation of histone and α-tubulin; regulated proteins related to neuroinflammation (GFAP, Iba1); decreased proteins in STIM pathway; lowered Monoamine Oxidase (MAO) activity; increased healthy neuron count [1]. |
| Proposed Mechanism | Cognitive improvement via regulation of neuroinflammation, increased acetylation, and modulation of STIM levels and MAO activity [1]. |
The study you requested experimental details for used the following methodology [1]:
The study suggests that this compound's effects are mediated through a multi-targeted mechanism. The diagram below outlines the proposed signaling pathway based on the reported experimental findings.
To put this information into context and guide your next steps:
| Aspect | Bufexamac (Class IIb Selective Inhibitor) | Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat) |
|---|---|---|
| Primary Mechanism | Selective inhibition of Class IIb HDACs (e.g., HDAC6, HDAC10) [1] [2] | Non-selective inhibition of multiple HDAC classes (I, II, IV) [3] [4] |
| Reported Side Effects (Preclinical) | In an Aβ-induced rat model of Alzheimer's, no significant side effects were reported; treatment was well-tolerated [1] [2]. | Not applicable (preclinical focus on efficacy, not side effects, in the found studies). |
| Reported ADRs (Clinical/Post-Marketing) | Contact dermatitis, skin allergies (from its use as a topical NSAID); data on its use as an HDI is limited [5]. | Myelosuppression (thrombocytopenia), cardiotoxicity, gastrointestinal toxicity (diarrhea) [3] [6]. |
| Key Risk Differentiator | Selectivity: Target specificity may reduce off-target effects and systemic toxicity [1] [2]. | Lack of Selectivity: Broader inhibition leads to more off-target effects and a worse safety profile [3] [4]. |
| Associated Off-Targets | Information not specified in search results. | Inhibition of hERG ion channel (cardiotoxicity); inhibition of HDAC1/2 (thrombocytopenia); inhibition of HDAC3 (GI toxicity) [3]. |
The comparative profile above is drawn from specific study methodologies and findings.
The following diagram illustrates the logical relationship between the inhibitor type and its observed safety outcomes, based on the studies cited.
The evidence suggests a clear trade-off between selectivity and safety in HDAC inhibitor development.
While the search does not contain specific protocols for Bufexamac, a recent article outlines current trends in pharmaceutical analytical method development and validation. The table below summarizes the core principles you would apply to validate a method for any compound, including this compound [1].
| Validation Component | Traditional Focus | Modern/Lifecycle Approach |
|---|---|---|
| Core Principles | Static parameters; One-time validation | Lifecycle management (ICH Q12); Continuous verification [1] |
| Guidance | ICH Q2(R1) | ICH Q2(R2) & ICH Q14 (enhanced robustness) [1] |
| Development Strategy | One-factor-at-a-time | Quality-by-Design (QbD), Risk-based, Design of Experiments (DoE) [1] |
| Key Parameters | Accuracy, Precision, Specificity, Linearity, Range, Robustness [1] | Integrated real-time analytics; Method Operational Design Ranges (MODR) [1] |
For novel modalities, advanced techniques like High-Resolution Mass Spectrometry (HRMS) and Multi-Attribute Methods (MAM) are increasingly used to characterize complex molecules and multiple quality attributes simultaneously [1].
To help conceptualize the modern, lifecycle approach to method validation discussed above, the following diagram outlines its key phases. The DOT code is provided for your use.
Diagram Title: Lifecycle Approach to Analytical Method Validation
This workflow is defined by the ICH Q12 guideline and emphasizes that validation is not a one-time event but a continuous process supported by knowledge management and risk assessment [1].
The table below summarizes the key characteristics of bufexamac and a representative fluorinated corticosteroid based on the search results.
| Feature | This compound | Fluorinated Corticosteroids (e.g., Fluticasone Propionate) |
|---|---|---|
| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) [1] | Corticosteroid (Glucocorticoid) [2] |
| Primary Mechanism of Action | Dual inhibitor of Cyclooxygenase (COX) and Leukotriene A4 Hydrolase (LTA4H), reducing prostaglandin and leukotriene B4 (LTB4) production [1] [3]. | Binds to glucocorticoid receptors, suppressing multiple inflammatory cytokines and immune cell activity [2]. |
| Efficacy in Eczema | Anti-inflammatory effect comparable to fluocinolone acetonide cream in past studies [3]. | Considered a highly effective mainstay therapy for moderate-to-severe eczema [4]. |
| Key Experimental Data | In an LPS-induced lung injury mouse model, it reduced LTB4 levels and neutrophil migration (IC50 for LTA4H inhibition: ~11-16 μM) [3]. | Extensive clinical trial data supports efficacy; often used as an active comparator in trials [4]. |
| Current Approval Status | Withdrawn in the EU, US, and Canada due to safety concerns [1]. | Widely approved and used globally for various inflammatory skin conditions [2]. |
| Major Safety Concerns | High prevalence of contact sensitization (allergic skin reactions) [1]. | Potential for skin atrophy (thinning), striae, and systemic absorption with long-term use [4]. |
For researchers, the methodology from recent studies is crucial for evaluating the quality of the data.
In Vitro LTA4H Inhibition Assay for this compound [3]:
In Vivo Model for Anti-Inflammatory Effect [3]:
Clinical Trial: Tacrolimus vs. Hydrocortisone [4]:
The following diagrams illustrate the distinct inflammatory pathways targeted by this compound and corticosteroids.
Diagram Title: this compound's Dual Enzyme Inhibition
Diagram Title: Corticosteroid Anti-inflammatory Mechanism
The table below summarizes the available information on the selectivity, key findings, and safety profiles of several HDAC inhibitors.
| Drug Name | HDAC Class Selectivity | Key Findings / Therapeutic Context | Noted Adverse Drug Reactions (ADRs) |
|---|---|---|---|
| Bufexamac | Class IIb (HDAC6, HDAC10) [1] [2] | Shows promise in an Aβ-induced Alzheimer's rat model, improving cognitive function and reducing neuroinflammation [1] [2]. | Insufficient comparative data for a detailed safety profile in this context [3] [4]. |
| Vorinostat | Pan-HDACi (Non-selective) [3] [4] | One of the most widely used; associated with the highest number of reported ADRs [3] [4]. | Cardiac toxicity (linked to hERG channel inhibition), thrombocytopenia, musculoskeletal toxicity (linked to HDAC4 inhibition) [3] [4]. |
| Panobinostat | Pan-HDACi (Non-selective) [3] [4] | Used in combination therapy for refractory multiple myeloma [3] [4]. | Gastrointestinal toxicity (linked to HDAC3 inhibition) and thrombocytopenia [3] [4]. |
| Entinostat | Class I selective [3] [4] | Its unique pharmacology includes an absence of HDAC9 inhibition [3] [4]. | A beneficial drug reaction was noted, with zero cases of depression reported, potentially due to lack of HDAC9 inhibition [3] [4]. |
| Romidepsin | Class I selective [3] [4] | Used in cancer therapy; downregulates DNA replication proteins [5]. | Thrombocytopenia [3] [4]. |
The experimental data for this compound and the methodological approach for large-scale acetylation studies are outlined below.
The promising data for this compound comes from a pre-clinical study using an Aβ-induced rat model of Alzheimer's disease [1] [2].
For researchers looking to generate comparative data on protein acetylation, high-resolution mass spectrometry (MS) is a key technology. The following workflow, based on a detailed protocol, illustrates the process for identifying and quantifying lysine acetylation sites from tissue samples [6].
The Selectivity Advantage of this compound: The primary proposed advantage of this compound is its selectivity for Class IIb HDACs (HDAC6 and HDAC10) [1]. This contrasts with pan-HDAC inhibitors like vorinostat and panobinostat, which target multiple classes and are associated with a wider range of adverse effects, including myelosuppression and cardiotoxicity [3] [4]. The research suggests this selectivity may lead to a more favorable safety profile and be particularly relevant for targeting pathways involved in neuroinflammation and neurodegeneration [1].
Critical Data Gaps and Future Research: The current evidence for this compound is promising but preliminary. A comprehensive comparison would require:
Irritant